molecular formula C9H20Cl2N2O2S B2965996 1-(3-Methylsulfonylcyclobutyl)piperazine;dihydrochloride CAS No. 2344685-94-3

1-(3-Methylsulfonylcyclobutyl)piperazine;dihydrochloride

Cat. No.: B2965996
CAS No.: 2344685-94-3
M. Wt: 291.23
InChI Key: DDZCITDCFJMXGA-UHFFFAOYSA-N
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Description

1-(3-Methylsulfonylcyclobutyl)piperazine dihydrochloride is a piperazine derivative characterized by a cyclobutyl ring substituted with a methylsulfonyl group at the 3-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

1-(3-methylsulfonylcyclobutyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S.2ClH/c1-14(12,13)9-6-8(7-9)11-4-2-10-3-5-11;;/h8-10H,2-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZCITDCFJMXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC(C1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Methylsulfonylcyclobutyl)piperazine;dihydrochloride involves several steps. One common method includes the reaction of piperazine with a cyclobutyl derivative under specific conditions. The process often involves the use of solvents like methanol and catalysts to facilitate the reaction . Industrial production methods may involve batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Methylsulfonylcyclobutyl)piperazine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen, oxygen, and various acids and bases.

Scientific Research Applications

1-(3-Methylsulfonylcyclobutyl)piperazine;dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Methylsulfonylcyclobutyl)piperazine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Piperazine Dihydrochloride Compounds

Structural and Functional Group Analysis

Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key compounds:

Compound Name Substituent(s) Key Functional Groups Biological Target/Activity Reference
1-(3-Methylsulfonylcyclobutyl)piperazine 3-Methylsulfonylcyclobutyl Sulfonyl, cyclobutyl Hypothetical: Neuro/Cardio targets N/A
SA4503 3,4-Dimethoxyphenethyl + 3-phenylpropyl Methoxy, phenylpropyl Sigma 1 receptor agonist
Trimetazidine (TMZ) 2,3,4-Trimethoxybenzyl Trimethoxybenzyl Anti-ischemic, JAK-STAT modulation
Lomerizine Bis(4-fluorophenyl)methyl Fluorophenyl Calcium channel blocker
Buclizine/Meclizine Chlorophenyl-benzyl Chlorophenyl, benzhydryl Antihistamine
1-(m-Chlorophenyl)piperazine m-Chlorophenyl Chlorophenyl 5-HT1B/1C receptor agonist

Key Observations:

  • Sulfonyl vs.
  • Cyclobutyl Ring : The strained cyclobutyl ring may confer unique conformational rigidity, differing from the planar phenyl or benzyl groups in SA4503 or antihistamines, possibly influencing target selectivity .

Pharmacological and Therapeutic Profiles

SA4503 (Sigma 1 Receptor Agonist)
  • Enhances acetylcholine release in the frontal cortex and hippocampus via sigma 1 receptors without cholinomimetic side effects .
Trimetazidine (Anti-Ischemic Agent)
  • Reduces oxidative stress and apoptosis via JAK-STAT pathways, used in coronary syndromes .
  • Comparison : The target compound’s sulfonyl group could improve antioxidant capacity but may lack TMZ’s trimethoxybenzyl-mediated tissue specificity.
Antihistamines (Buclizine/Meclizine)
  • Block histamine H1 receptors via bulky benzhydryl substituents .
  • Comparison : The target compound’s compact cyclobutyl group likely precludes antihistaminic activity, highlighting substituent-driven therapeutic divergence.
5-HT Receptor Agonists (1-(m-Chlorophenyl)piperazine)
  • Suppress locomotor activity via 5-HT1B/1C receptors .
  • Comparison : The methylsulfonyl group’s polarity may reduce 5-HT receptor affinity compared to chlorophenyl substituents, redirecting activity toward other targets.

Biological Activity

1-(3-Methylsulfonylcyclobutyl)piperazine;dihydrochloride is a synthetic compound that has gained attention in various fields, particularly in medicinal chemistry. Its unique structure, featuring a piperazine ring attached to a methylsulfonyl group and a cyclobutyl moiety, suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its molecular formula is C9H18N2O2S2ClC_9H_{18}N_2O_2S\cdot 2Cl. The structural formula can be represented as follows:

InChI InChI 1S C9H18N2O2S 2ClH c1 14 12 13 9 6 8 7 9 11 4 2 10 3 5 11 h8 10H 2 7H2 1H3 2 1H\text{InChI }\text{InChI 1S C9H18N2O2S 2ClH c1 14 12 13 9 6 8 7 9 11 4 2 10 3 5 11 h8 10H 2 7H2 1H3 2 1H}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors or enzymes that play crucial roles in various physiological processes. This interaction may lead to therapeutic effects, particularly in neurological disorders.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Neuroprotective Effects : Preliminary studies suggest it may act as an inhibitor of LRRK2 (leucine-rich repeat kinase 2), which is implicated in neurodegenerative diseases such as Parkinson's disease .
  • Anticancer Potential : Similar piperazine derivatives have demonstrated efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The structural similarities may imply that this compound could possess analogous properties.

Case Studies

Several studies have explored the biological implications of piperazine derivatives:

  • Study on LRRK2 Inhibition :
    • A study focused on compounds similar to this compound found that they could inhibit LRRK2 activity, which is significant for treating Parkinson's disease. The inhibition was linked to reduced neuroinflammation and improved neuronal survival .
  • Antitumor Activity :
    • Research involving piperazine-based compounds has shown that they can disrupt microtubule dynamics, leading to mitotic arrest in cancer cells. This mechanism enhances the sensitivity of cancer cells to apoptotic signals .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with other piperazine derivatives is essential. Below is a summary table highlighting key differences:

Compound NameBiological ActivityMechanism of Action
This compoundNeuroprotective, potential anticancerLRRK2 inhibition, microtubule disruption
TrimetazidineCardioprotectiveMetabolic modulation
RanolazineAntianginalSodium channel inhibition

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